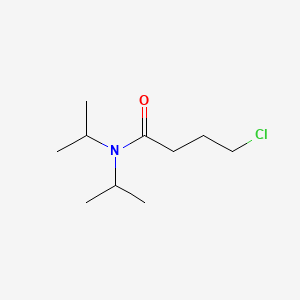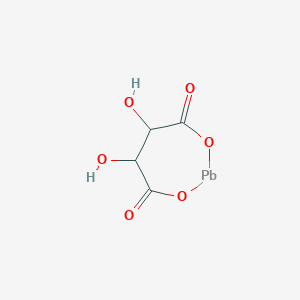![molecular formula C4H8O2S B13415719 2-[(Methylsulfinyl)methyl]oxirane CAS No. 74920-48-2](/img/structure/B13415719.png)
2-[(Methylsulfinyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methylsulfinyl)methyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methylsulfinyl group attached to the oxirane ring. Oxiranes, also known as epoxides, are known for their high reactivity due to the ring strain in the three-membered ring structure. This reactivity makes them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfinyl)methyl]oxirane typically involves the oxidation of a suitable precursor. One common method is the oxidation of 2-[(methylthio)methyl]oxirane using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar oxidation processes, but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfinyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized alcohols, amines, and thiols.
Scientific Research Applications
2-[(Methylsulfinyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with epoxide moieties.
Mechanism of Action
The mechanism of action of 2-[(Methylsulfinyl)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The sulfinyl group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-[(Methylthio)methyl]oxirane: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-[(Methylsulfonyl)methyl]oxirane: Contains a methylsulfonyl group, which is a fully oxidized form of the sulfinyl group.
2-[(Ethylsulfinyl)methyl]oxirane: Similar structure with an ethylsulfinyl group instead of a methylsulfinyl group.
Uniqueness
2-[(Methylsulfinyl)methyl]oxirane is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to its analogs. The sulfinyl group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the oxirane ring makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
74920-48-2 |
|---|---|
Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
2-(methylsulfinylmethyl)oxirane |
InChI |
InChI=1S/C4H8O2S/c1-7(5)3-4-2-6-4/h4H,2-3H2,1H3 |
InChI Key |
OPMRUBHHDZAKAL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
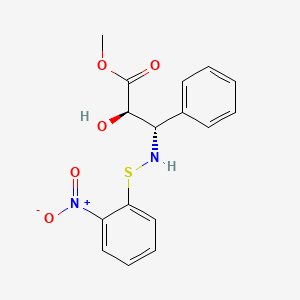
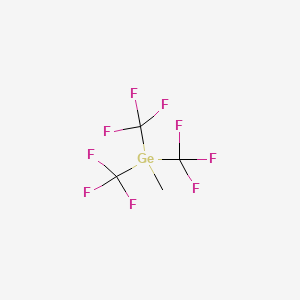
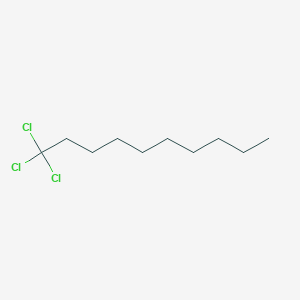
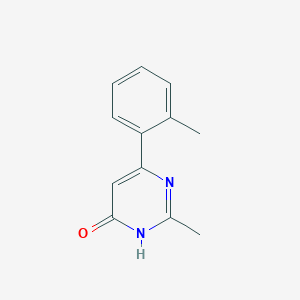
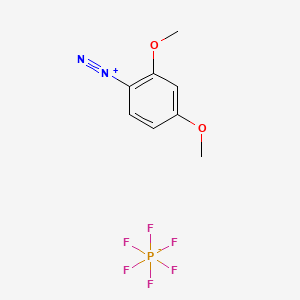
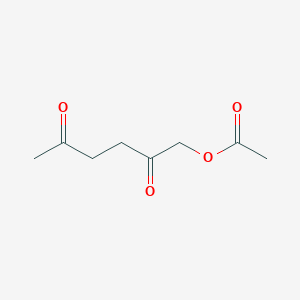
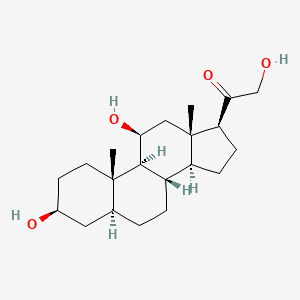
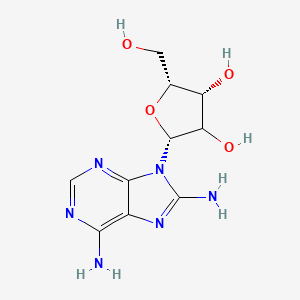
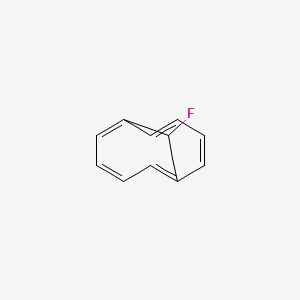
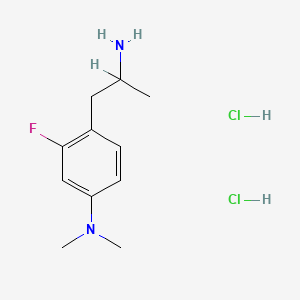
![2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester](/img/structure/B13415699.png)
